2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Description
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOXIKBUBLDHT-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323949 | |
| Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
213179-56-7 | |
| Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole as the primary starting materials.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Ethenylation: The intermediate compound is then subjected to an ethenylation reaction using a suitable reagent like vinyl bromide or vinyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Features
The compound’s structure is compared to key imidazole derivatives in Table 1.
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| 2-[(E)-2-(2,4-DCP)ethenyl]-1H-imidazole | 1H-imidazole | (E)-ethenyl linked to 2,4-dichlorophenyl (2,4-DCP) | Antifungal/Antiviral (inferred) |
| Miconazole | 1H-imidazole | 2,4-DCP groups, methoxyethyl bridge | Fungal ergosterol synthesis |
| Sertaconazole (FI-7045) | 1H-imidazole | 2,4-DCP groups, benzo[b]thienylmethoxy substituent | Broad-spectrum antifungal |
| Econazole | 1H-imidazole | 4-chlorophenylmethoxy group, 2,4-DCP | Topical antifungal |
| Clotrimazole | 1H-imidazole | Diphenylmethyl group | Fungal CYP450 inhibition |
| Compound 10 (Kanhed et al., 2024) | 1H-imidazole | 2,4-DCP, 3,4-dimethoxyphenyl | SARS-CoV-2 3CLpro enzyme |
Key Observations :
- The ethenyl group in the target compound distinguishes it from miconazole’s methoxyethyl bridge and sertaconazole’s bulky benzo[b]thienyl group.
- Unlike clotrimazole’s diphenylmethyl group, the 2,4-DCP substituent in the target compound enhances halogen bonding, critical for binding to fungal cytochrome P450 enzymes .
Antifungal Activity :
- Miconazole disrupts fungal ergosterol synthesis via CYP450 inhibition, with broad-spectrum efficacy .
- Sertaconazole demonstrates superior activity against dermatophytes due to its benzo[b]thienyl group enhancing lipophilicity and membrane interaction .
- The target compound’s ethenyl linkage may mimic miconazole’s dichlorophenyl interactions but lacks the methoxy group critical for CYP450 binding, suggesting reduced antifungal potency without structural optimization .
Antiviral Activity :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s low solubility aligns with miconazole nitrate, necessitating formulation strategies like nanomicelles or co-solvents .
Biological Activity
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The unique structure of this compound, characterized by a 2,4-dichlorophenyl group attached to an ethenyl chain linked to an imidazole ring, suggests promising biological properties.
- Molecular Formula : C11H8Cl2N2
- CAS Number : 213179-56-7
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune response. Specific interactions with enzymes and receptors can lead to inhibition or activation of critical biological processes.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows notable activity against various pathogens.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 32 |
| Bacillus subtilis | 31 |
| Candida albicans | 33 |
These results suggest that this compound can be effective against both bacterial and fungal infections, aligning with findings from related studies on imidazole derivatives .
Antifungal Activity
In vivo studies have shown that the compound exhibits high antifungal activity against dermatophytes while demonstrating lower efficacy against Candida species. This differential effectiveness highlights the potential for targeted therapeutic applications in treating specific fungal infections .
Anticancer Potential
The imidazole ring structure has been linked to anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that these compounds can interfere with cell cycle regulation and promote programmed cell death in malignant cells .
Study on Antimicrobial Efficacy
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against common pathogens. Among the tested compounds, those structurally related to this compound demonstrated significant antibacterial effects, particularly against S. aureus and E. coli. The findings are summarized in the following table:
| Compound | E. coli | P. aeruginosa | B. subtilis | A. niger | C. albicans |
|---|---|---|---|---|---|
| 5a | 15 mm | 19 mm | 21 mm | 20 mm | 19 mm |
| Streptomycin (control) | 28 mm | 32 mm | 31 mm | 33 mm | 33 mm |
This study underscores the potential of imidazole derivatives as effective antimicrobial agents .
Toxicological Assessment
Toxicological evaluations have shown that imidazole derivatives, including this compound, exhibit low toxicity profiles in animal models. Studies indicated no significant ocular or dermal irritation at therapeutic doses, and no evidence of mutagenic or carcinogenic effects was found during chronic toxicity assessments .
Q & A
Q. What are the primary synthetic routes for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole, and how is structural purity validated?
- Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitutions and reductions. For example, alternative routes start with 2,4-dichloroacetophenone, followed by substitution and SN reactions with imidazole derivatives . Structural validation employs infrared spectroscopy (IR) for functional groups, nuclear magnetic resonance (NMR) for hydrogen and carbon environments, and elemental analysis to confirm purity (e.g., discrepancies ≤0.3% between calculated and observed values) .
Q. What are the key applications of this compound in scientific research?
- Methodological Answer : The compound is a critical intermediate in synthesizing antifungal agents like econazole and miconazole, targeting fungal sterol 14α-demethylase enzymes . It is also explored in agrochemical fungicides to combat plant pathogens, leveraging its imidazole core for broad-spectrum activity .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?
- Methodological Answer : Solubility is assessed in polar/non-polar solvents (e.g., ethanol, DMSO) via gravimetric analysis. Stability studies use thermal gravimetric analysis (TGA) to determine decomposition temperatures (e.g., ~258°C) and high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (e.g., UV exposure) .
Q. What spectroscopic techniques are used to resolve ambiguities in structural assignments?
- Methodological Answer : Combined 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, though computational methods (DFT) are often used for conformational analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Methodological Answer : Systematic optimization employs Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C vs. Raney Ni), and temperature. For example, using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent improved yields by 15% in analogous imidazole syntheses .
Q. What mechanistic insights explain its antifungal activity, and how can binding affinity be enhanced?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal interactions with fungal cytochrome P450 enzymes, where the imidazole nitrogen coordinates to the heme iron. Modifications like halogenation (e.g., adding -Cl groups) enhance hydrophobic interactions with active-site residues .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 189 mg/kg vs. 5600 mg/kg in rodents) may arise from administration routes (intraperitoneal vs. oral) or species-specific metabolism. Cross-species comparative studies and in vitro hepatocyte assays are recommended to reconcile data .
Q. What environmental persistence and degradation pathways are associated with this compound?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?
- Methodological Answer : SAR studies focus on substituent effects:
Q. What strategies mitigate spectral data inconsistencies in novel derivatives?
- Methodological Answer :
Contradictions in NMR/IR data often stem from tautomerism or solvent effects. Standardizing solvents (e.g., deuterated DMSO) and variable-temperature NMR resolves dynamic equilibria. Redundant synthetic routes (e.g., alternative protecting groups) confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
